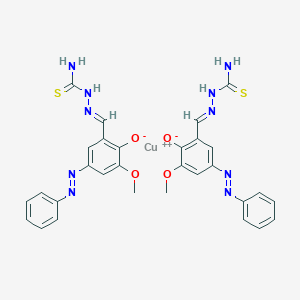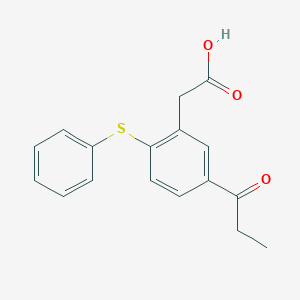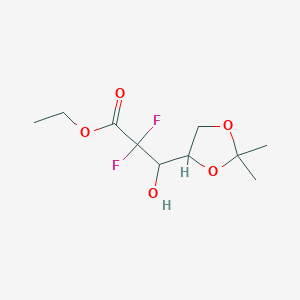
(E)-1-(2-Nitrovinyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Nitrovinyl)naphthalen-2-ol is an organic compound with the molecular formula C12H9NO3 It is characterized by a naphthalene ring substituted with a nitroethenyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of (E)-1-(2-Nitrovinyl)naphthalen-2-ol typically involves the reaction of 2-naphthol with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Analyse Des Réactions Chimiques
(E)-1-(2-Nitrovinyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions .
Applications De Recherche Scientifique
(E)-1-(2-Nitrovinyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Nitrovinyl)naphthalen-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(E)-1-(2-Nitrovinyl)naphthalen-2-ol can be compared with other nitro-substituted naphthalenes and hydroxylated naphthalenes. Similar compounds include:
2-Nitronaphthalene: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Naphthol: Lacks the nitroethenyl group, limiting its applications in redox reactions.
1-Nitronaphthalene-2-ol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1454257-23-8 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
Clé InChI |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















